(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13651225
Molecular Formula: C14H19BO2
Molecular Weight: 230.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19BO2 |
|---|---|
| Molecular Weight | 230.11 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(2-phenylethenyl)-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3 |
| Standard InChI Key | ARAINKADEARZLZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a 1,3,2-dioxaborolane ring system with four methyl groups at the 4,4,5,5-positions, creating a sterically hindered environment around the boron atom. The styryl group [(E)-2-phenylethenyl] is attached to the boron center in a trans configuration, as confirmed by its and NMR spectra . The E-geometry is critical for its reactivity in stereoselective transformations.
Spectroscopic Characterization
Key spectroscopic data from the Royal Society of Chemistry study include:
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NMR (400 MHz, CDCl₃): δ 7.52 (d, Hz, 2H), 7.42 (d, Hz, 1H), 7.35 (m, 3H), 6.19 (d, Hz, 1H), 1.34 (s, 12H) .
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NMR (101 MHz, CDCl₃): δ 149.53 (B-C), 137.47 (aromatic C), 128.92–127.08 (styryl and aromatic CH), 83.38 (dioxaborolane O-C-O), 24.84 (CH₃) .
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HR-MS: Calculated for C₁₄H₁₉BO₂ [M+H]⁺: 230.1542; Found: 230.1545 .
The infrared spectrum (IR) corroborates the presence of B-O (1350–1250 cm⁻¹) and C=C (1640–1600 cm⁻¹) stretches .
Physical and Thermodynamic Properties
As reported by Thermo Scientific Chemicals:
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Physical State: Colorless to yellow liquid at room temperature .
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Density: ~1.02 g/cm³ (estimated from structural analogs).
Synthesis and Mechanistic Insights
Transition-Metal-Free Hydroboration
Chen et al. developed a PhI(OAc)₂-promoted hydroboration of terminal alkynes under aerobic conditions . For (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane (3a), the protocol involves:
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Substrate: Phenylacetylene (1.0 equiv).
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Reagent: Pinacolborane (1.2 equiv), PhI(OAc)₂ (1.5 equiv).
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Solvent: Dichloroethane (DCE) at 80°C for 12 hours.
This method eliminates the need for transition-metal catalysts, reducing costs and avoiding metal contamination in products.
Reaction Mechanism
The reaction proceeds via a radical pathway initiated by PhI(OAc)₂:
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Initiation: PhI(OAc)₂ generates iodine radicals under heating.
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Propagation: The radical abstracts a hydrogen from pinacolborane, forming a boryl radical.
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Alkyne Addition: The boryl radical adds to the terminal alkyne, forming a vinyl radical intermediate.
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Termination: Radical recombination yields the E-alkenylboronate, stabilized by the pinacol ligand .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boron center participates in palladium-catalyzed cross-couplings with aryl halides. For example:
This reaction constructs biaryl systems prevalent in pharmaceuticals and materials .
Functional Group Transformations
The styrylboronate undergoes:
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Oxidation: To yield styryl alcohols or ketones.
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Halogenation: With NXS (X = Cl, Br, I) to form vinyl halides.
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Cyclopropanation: Via Simmons-Smith conditions to access strained carbocycles .
Recent Research Developments
Derivatives and Analogues
Chen et al. synthesized 20 derivatives (3a–3t) with substituents including methoxy, methyl, halogens, and heterocycles . Notable examples:
| Derivative | R Group | NMR (δ, ppm) | Application |
|---|---|---|---|
| 3b | 4-OCH₃ | 7.46 (d, Hz), 3.83 (s) | Fluorescent probes |
| 3l | 4-CN | 7.65 (d, Hz) | Electrophilic coupling |
| 3p | Thiophene-3-yl | 7.40 (d, Hz), 5.97 (d) | Conjugated polymers |
Mechanistic Studies
Kinetic isotope effect (KIE) experiments revealed a primary KIE (), supporting a hydrogen-abstraction-controlled radical mechanism .
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